molecular formula C11H7N3O3 B12907260 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- CAS No. 35629-60-8

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl-

Cat. No.: B12907260
CAS No.: 35629-60-8
M. Wt: 229.19 g/mol
InChI Key: ZTPYWDWVXAPMIP-UHFFFAOYSA-N
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Description

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl-: is a heterocyclic compound that features both oxazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted oxazole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool in the development of new therapeutic agents .

Medicine: In medicine, the compound’s derivatives are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial activities. Ongoing research aims to develop new drugs based on these properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- stands out due to its dual ring structure, which imparts unique chemical and physical properties.

Properties

CAS No.

35629-60-8

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

3-phenyl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C11H7N3O3/c15-9-12-10-13(6-7-17-10)11(16)14(9)8-4-2-1-3-5-8/h1-7H

InChI Key

ZTPYWDWVXAPMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N=C3N(C2=O)C=CO3

Origin of Product

United States

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